molecular formula C15H17NO3 B12880549 2-(2-Acetylphenyl)-4-(2-methylpropyl)-1,3-oxazol-5(4H)-one CAS No. 62100-39-4

2-(2-Acetylphenyl)-4-(2-methylpropyl)-1,3-oxazol-5(4H)-one

Katalognummer: B12880549
CAS-Nummer: 62100-39-4
Molekulargewicht: 259.30 g/mol
InChI-Schlüssel: YQDUEBIRYXINDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Acetylphenyl)-4-isobutyloxazol-5(4H)-one is a heterocyclic compound that features an oxazole ring fused with an acetylphenyl group and an isobutyryl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Acetylphenyl)-4-isobutyloxazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-acetylbenzoic acid with isobutyryl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Acetylphenyl)-4-isobutyloxazol-5(4H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The acetyl and isobutyryl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction may produce simpler oxazole compounds.

Wissenschaftliche Forschungsanwendungen

2-(2-Acetylphenyl)-4-isobutyloxazol-5(4H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-(2-Acetylphenyl)-4-isobutyloxazol-5(4H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Acetylphenylboronic acid: Another compound with an acetylphenyl group, used in coupling reactions.

    N-(2-acetylphenyl)-4-nitrobenzenesulfonamide: A structurally similar compound with potential biological activities.

Uniqueness

2-(2-Acetylphenyl)-4-isobutyloxazol-5(4H)-one is unique due to its specific combination of functional groups and the presence of the oxazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Eigenschaften

CAS-Nummer

62100-39-4

Molekularformel

C15H17NO3

Molekulargewicht

259.30 g/mol

IUPAC-Name

2-(2-acetylphenyl)-4-(2-methylpropyl)-4H-1,3-oxazol-5-one

InChI

InChI=1S/C15H17NO3/c1-9(2)8-13-15(18)19-14(16-13)12-7-5-4-6-11(12)10(3)17/h4-7,9,13H,8H2,1-3H3

InChI-Schlüssel

YQDUEBIRYXINDL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC1C(=O)OC(=N1)C2=CC=CC=C2C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.